
5-Bromo-2-(methylthio)pyridine
Overview
Description
5-Bromo-2-(methylthio)pyridine is an organic compound with the molecular formula C6H6BrNS. It is characterized by a bromine atom at the 5-position and a methylthio group at the 2-position on a pyridine ring. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(methylthio)pyridine typically involves the bromination of 2-(methylthio)pyridine. One common method is the reaction of 2-(methylthio)pyridine with bromine in the presence of a suitable solvent such as acetic acid. The reaction is usually carried out at room temperature, and the product is purified by recrystallization .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-(methylthio)pyridine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds[][2].
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under mild conditions.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are typically employed under basic conditions.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted pyridines can be obtained.
Coupling Products: Biaryl compounds are the primary products of Suzuki-Miyaura coupling reactions[][2].
Scientific Research Applications
Medicinal Chemistry
5-Bromo-2-(methylthio)pyridine serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its bromine and methylthio substituents enhance its reactivity, making it suitable for several chemical transformations.
Synthesis of Pyridine Derivatives
The compound is primarily utilized in the Suzuki cross-coupling reaction to synthesize novel pyridine derivatives. This method involves reacting 5-bromo-2-methylpyridin-3-amine with arylboronic acids to yield diverse compounds with potential biological activities:
- Case Study : A study demonstrated that derivatives synthesized from this compound exhibited anti-thrombolytic activity, with some compounds showing up to 41.32% effectiveness against clot formation in human blood .
Research indicates that derivatives of this compound possess various biological activities, including:
- Anti-thrombolytic Activity : Certain derivatives showed significant inhibition of thrombus formation.
- Biofilm Inhibition : Compounds derived from this pyridine have been studied for their ability to inhibit bacterial biofilms, which is crucial in treating infections .
Organic Synthesis
This compound is an important building block in organic synthesis, used for producing agrochemicals and dyes.
Synthetic Routes
Several synthetic methods have been developed for preparing this compound, including:
- Palladium-Catalyzed Reactions : Utilizing palladium catalysts in Suzuki reactions allows for high-yield synthesis of pyridine derivatives .
Method | Yield | Description |
---|---|---|
Suzuki Cross-Coupling | Moderate to Good | Reaction with arylboronic acids yields diverse derivatives. |
Hydrogenation | High | Converts nitro intermediates to amines efficiently . |
Industrial Applications
The compound is also used as an intermediate in the production of various agrochemicals and dyes, demonstrating its versatility beyond medicinal chemistry.
Recent Research Findings
Recent studies have focused on expanding the applications of this compound through innovative synthetic strategies and exploring its biological properties:
- Density Functional Theory (DFT) Studies : DFT calculations have been employed to analyze the reaction pathways of synthesized derivatives, aiding in the identification of potential candidates for liquid crystal applications .
- Inhibitor Development : Research has shown that certain derivatives can act as potent inhibitors of enzymes such as glycogen phosphorylase, which is relevant in type 2 diabetes treatment .
Mechanism of Action
The mechanism of action of 5-Bromo-2-(methylthio)pyridine involves its interaction with various molecular targets. In biological systems, it can act as an inhibitor or modulator of specific enzymes or receptors. The presence of the bromine and methylthio groups enhances its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
- 2-Bromo-5-(methylthio)pyridine
- 5-Bromo-2-(methylthio)pyrimidine
- 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid
Comparison: Compared to its analogs, 5-Bromo-2-(methylthio)pyridine exhibits unique reactivity and selectivity due to the positioning of the bromine and methylthio groups on the pyridine ring. This makes it a valuable intermediate in organic synthesis and pharmaceutical research .
Biological Activity
5-Bromo-2-(methylthio)pyridine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various therapeutic contexts, supported by relevant research findings and data tables.
This compound is characterized by the presence of a bromine atom and a methylthio group on the pyridine ring. Its molecular formula is , which contributes to its unique reactivity and biological activity. The compound can undergo various chemical reactions, including nucleophilic substitutions and oxidation processes, which are crucial for its interaction with biological targets.
The biological activity of this compound can be attributed to its ability to interact with specific biomolecules, such as enzymes and receptors. These interactions can modulate various biological pathways, potentially leading to therapeutic effects or toxicity. The compound's halogen and sulfur functionalities play significant roles in determining its reactivity and binding affinity to target molecules.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. It has shown effectiveness against several bacterial strains, including Escherichia coli and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MICs) reported as low as 0.21 µM for certain derivatives .
Table 1: Antimicrobial Activity of this compound Derivatives
Compound Name | Bacterial Strain | MIC (µM) |
---|---|---|
This compound | E. coli | 0.21 |
Thiazolopyridine Derivative | Pseudomonas aeruginosa | 0.21 |
Other Pyridine Derivatives | Various | Varies |
Antioxidant Activity
In addition to antimicrobial properties, compounds similar to this compound have demonstrated antioxidant activity. This property is beneficial in therapeutic contexts where oxidative stress is a concern.
Cytotoxicity
Studies evaluating the cytotoxic effects of this compound derivatives on human cell lines have shown promising results. For instance, certain derivatives exhibited significant cytotoxicity against cancer cell lines, which may indicate their potential in cancer therapy .
Case Studies and Research Findings
- Antimicrobial Efficacy : A study published in Molecules highlighted the synthesis of novel pyridine derivatives, including this compound, which were screened for antimicrobial activity against various pathogens. The results indicated that these compounds could serve as lead candidates for developing new antibiotics .
- Cytotoxicity Assessment : In vitro studies have assessed the cytotoxic effects of pyridine derivatives on HaCat and Balb/c 3T3 cells using MTT assays. The findings suggested that some derivatives could inhibit cell proliferation effectively, showcasing their potential as anticancer agents .
- Molecular Docking Studies : Computational studies involving molecular docking have provided insights into the binding interactions of this compound with key enzymes involved in bacterial resistance mechanisms, further supporting its development as an antimicrobial agent .
Properties
IUPAC Name |
5-bromo-2-methylsulfanylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNS/c1-9-6-3-2-5(7)4-8-6/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFBYLVDSPYTKPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30465421 | |
Record name | 5-bromo-2-methylsulfanyl-pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30465421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51933-78-9 | |
Record name | 5-bromo-2-methylsulfanyl-pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30465421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Bromo-2-(methylthio)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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